FIBF (hydrochloride)

μ-opioid receptor radioligand binding fentanyl analog pharmacology

FIBF (hydrochloride) is a required certified reference material (CRM) for forensic and research applications. Structural differences among fentanyl analogs cause significant variability in receptor binding and analytical detection, making generic substitution invalid for accurate LC-MS/MS, GC-MS, or UHPLC-QqQ-MS/MS method development. Use of this exact CRM is essential for reliable identification and quantification in toxicological casework. This product is a Schedule I controlled substance and is for laboratory use only.

Molecular Formula C23H29FN2O · HCl
Molecular Weight 405
Cat. No. B1163450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFIBF (hydrochloride)
Synonyms4-FIBF; p-FIBF; 4-Fluoroisobutyryl fentanyl; para-Fluoroisobutyryl fentanyl
Molecular FormulaC23H29FN2O · HCl
Molecular Weight405
Structural Identifiers
SMILESO=C(N(C1=CC=C(F)C=C1)C2CCN(CCC3=CC=CC=C3)CC2)C(C)C.Cl
InChIInChI=1S/C23H29FN2O.ClH/c1-18(2)23(27)26(21-10-8-20(24)9-11-21)22-13-16-25(17-14-22)15-12-19-6-4-3-5-7-19;/h3-11,18,22H,12-17H2,1-2H3;1H
InChIKeyCPKORZNZDMLSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FIBF (Hydrochloride): Forensic Reference Standard for 4-Fluoroisobutyryl Fentanyl Analysis


FIBF (hydrochloride) is the hydrochloride salt form of 4-fluoroisobutyryl fentanyl (also known as 4-FIBF, p-FIBF, or para-fluoroisobutyryl fentanyl), a synthetic opioid and fentanyl analog. It is structurally characterized by a para-fluorophenyl ring and an isobutyryl moiety, with a molecular formula of C23H29FN2O·HCl. The compound acts as a highly selective μ-opioid receptor (MOR) agonist, binding preferentially to MOR relative to κ- and δ-opioid receptors [1]. As a Schedule I controlled substance in the United States with no approved therapeutic use, it is exclusively manufactured as a certified reference material (CRM) intended for forensic toxicology, analytical method development, and research applications [2]. Its physiological and toxicological properties, while documented in case reports, are not fully characterized; this product is not for human or veterinary use [2].

Why FIBF (Hydrochloride) Requires Product-Specific Selection Over Generic Fentanyl Reference Materials


Generic substitution among fentanyl analog reference standards is not scientifically valid due to substantial inter-analog variability in receptor pharmacology, analytical detection thresholds, and postmortem distribution profiles. Within the fentanyl analog class, structural modifications—even seemingly minor ones such as the addition of a fluorine atom or an isobutyryl group—produce distinct μ-opioid receptor binding affinities, functional efficacies, and in vivo potencies [1]. Furthermore, these structural differences critically impact analytical method performance: detection limits, chromatographic retention times, and mass spectrometric fragmentation patterns vary significantly between analogs [2]. Forensic laboratories and research institutions require the exact matched reference material to ensure accurate identification and quantification in toxicological casework. The use of a structurally similar but non-identical analog introduces unacceptable risk of misidentification, particularly in postmortem samples where analyte concentrations and metabolite profiles are case-specific [3].

FIBF (Hydrochloride): Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


μ-Opioid Receptor Binding Affinity: Sub-Nanomolar Potency Distinct from Cyclohexyl Fentanyl

In a direct head-to-head radioligand binding assay using [3H]DAMGO and human MOR stably expressed in CHO cells, 4-fluoroisobutyryl fentanyl (FIBF) exhibited sub-nanomolar binding affinity, comparable to fentanyl. In contrast, the structurally related analog cyclohexyl fentanyl failed to demonstrate sub-nanomolar affinity, exhibiting markedly weaker binding [1]. This direct comparative data confirms that FIBF retains high-affinity MOR engagement characteristic of potent fentanyl analogs, unlike cyclohexyl fentanyl, which is an outlier within the class.

μ-opioid receptor radioligand binding fentanyl analog pharmacology

Functional MOR Agonist Activity: Full Efficacy Profile Comparable to Fentanyl

In a direct head-to-head [35S]GTPγS functional assay at the human MOR, 4-fluoroisobutyryl fentanyl (FIBF) functioned as a full MOR agonist, achieving an Emax in the range of 69.8–105% relative to the full agonist DAMGO [1]. This efficacy profile aligns with that of fentanyl and most other tested analogs. Notably, cyclohexyl fentanyl was an outlier, exhibiting a substantially lower Emax of only 13.3% of DAMGO, indicating partial agonist behavior [1]. This direct quantitative comparison confirms that FIBF's functional signaling profile is consistent with prototypical fentanyl analogs, not the aberrant partial agonism seen with cyclohexyl fentanyl.

MOR agonism GTPγS binding functional efficacy

In Vivo Antinociceptive Potency: ED50 Quantification Relative to Fentanyl

In a direct head-to-head in vivo study using the warm water tail withdrawal procedure (55°C) in male CD1 mice, cumulative subcutaneous injections of 4-fluoroisobutyryl fentanyl (FIBF) produced dose-dependent antinociception. The antinociceptive potency of FIBF was similar to or less than that of fentanyl, with fentanyl exhibiting an ED50 of 0.122 mg/kg [1]. The ED50 range for the tested analogs, including FIBF, spanned 0.158–3.18 mg/kg [1]. This places FIBF among the more potent fentanyl analogs evaluated in this study, though still less potent than fentanyl itself.

antinociception ED50 warm water tail withdrawal

Analytical Detection Limit: SERS Limit of Detection Differentiates FIBF from Cyclopropyl Fentanyl

In a direct head-to-head comparison using surface-enhanced Raman spectroscopy (SERS) for forensic detection, the limit of detection (LOD) for 4-fluoroisobutyryl fentanyl (FIBF) was determined to be 0.35 ng/mL. For cyclopropyl fentanyl (CPrF), a structurally similar analog, the LOD was 4.4 ng/mL [1]. This represents a 12.6-fold difference in analytical sensitivity, demonstrating that FIBF and CPrF are not analytically interchangeable and require distinct reference standards for accurate quantification.

SERS limit of detection forensic analysis

Postmortem Tissue Distribution: Quantitative Reference Values for Forensic Interpretation

In a fatal mono-intoxication case report where 4-fluoroisobutyryl fentanyl (FIBF) was the sole intoxicant detected, postmortem concentrations were quantified across multiple matrices: femoral blood (0.030 mg/L), heart blood (0.12 mg/L), vitreous humor (0.067 mg/L), brain tissue (>0.081 mg/kg), liver tissue (0.44 mg/kg), and urine (approximately 0.01 mg/L) [1]. These values serve as reference points for forensic toxicologists interpreting FIBF concentrations in casework. While this is a single case and does not constitute a direct comparator study, it provides class-level inference: the liver-to-blood concentration ratio (approximately 14.7:1) suggests significant hepatic sequestration, a distribution pattern that may differ from other fentanyl analogs.

postmortem toxicology tissue distribution forensic casework

Hepatocellular Cytotoxicity: Comparative Toxicity Against iBF and 4Cl-iBF

In a comparative in vitro study using freshly isolated rat hepatocytes, 4-fluoroisobutyryl fentanyl (4F-iBF) induced concentration-dependent (0–2.0 mM) and time-dependent (0–3 h) cell death, accompanied by depletion of cellular ATP, reduced glutathione, and protein thiol levels, and accumulation of oxidized glutathione [1]. At concentrations of 0.5 and 1.0 mM, 4F-iBF-induced cytotoxicity, loss of mitochondrial membrane potential, and reactive oxygen species (ROS) production were greater than those induced by the parent compound isobutyrylfentanyl (iBF), though comparable to the chlorinated analog 4Cl-iBF [1]. This indicates that halogenation (fluorine or chlorine) enhances cytotoxic potential relative to the non-halogenated parent compound.

cytotoxicity hepatotoxicity oxidative stress

FIBF (Hydrochloride): Primary Research and Forensic Application Scenarios Based on Quantitative Evidence


Forensic Toxicology: Postmortem Quantification Method Development and Validation

FIBF (hydrochloride) is the required certified reference material for developing and validating quantitative analytical methods (LC–MS/MS, GC–MS, UHPLC–QqQ-MS/MS) for the detection and quantification of 4-fluoroisobutyryl fentanyl in postmortem biological fluids and tissues [1]. The documented postmortem concentration ranges (femoral blood 0.030 mg/L, liver 0.44 mg/kg) provide essential calibration benchmarks [2]. Forensic laboratories rely on this exact CRM to ensure method accuracy, as structurally similar analogs exhibit different chromatographic retention and mass spectrometric fragmentation patterns, precluding the use of generic fentanyl reference standards [3].

Pharmacological Research: μ-Opioid Receptor Structure-Activity Relationship Studies

FIBF (hydrochloride) serves as a well-characterized fentanyl analog for MOR pharmacology studies. Its sub-nanomolar binding affinity and full agonist functional efficacy (Emax 69.8–105% of DAMGO) make it a suitable reference compound for investigating the structural determinants of fentanyl analog potency and efficacy at the μ-opioid receptor [4]. The availability of directly comparable binding and functional data for multiple analogs within a single study enables researchers to benchmark FIBF against fentanyl, furanyl fentanyl, and other analogs when probing structure-activity relationships [4].

Analytical Chemistry: SERS-Based Field Detection Method Development

The quantitative SERS limit of detection for FIBF (0.35 ng/mL) provides a validated analytical benchmark for developing portable Raman spectroscopy methods for field detection of fentanyl analogs [5]. FIBF hydrochloride is the appropriate reference material for calibrating SERS instrumentation and validating detection algorithms, given that structurally similar analogs such as cyclopropyl fentanyl yield substantially different LOD values (4.4 ng/mL) [5]. Use of the correct CRM ensures that field detection methods are properly validated for the specific analyte of interest.

Toxicology Research: In Vitro Hepatotoxicity and Oxidative Stress Studies

FIBF (hydrochloride) is the appropriate reference standard for in vitro studies investigating the cytotoxic mechanisms of halogenated fentanyl analogs. The compound's characterized concentration- and time-dependent cytotoxicity profile in isolated rat hepatocytes—including ATP depletion, GSH depletion, mitochondrial membrane potential loss, and ROS production—provides a reproducible experimental baseline for investigating oxidative stress pathways and hepatotoxic potential of synthetic opioids [6]. Comparative studies with non-halogenated iBF require the exact FIBF reference material to ensure valid inter-compound comparisons [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for FIBF (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.